Enhanced Lipophilicity vs. N-(2,2,2-Trifluoroethyl)aniline Drives Membrane Permeability
The para-methyl substituent on the 4-methyl-N-(2,2,2-trifluoroethyl)aniline raises the partition coefficient (LogP) to 2.97, compared with 2.73 for the unsubstituted N-(2,2,2-trifluoroethyl)aniline . This ΔLogP of +0.24 represents a measurable increase in lipophilicity, which can enhance passive membrane permeability and alter tissue distribution in biological contexts. The trend is consistent with the known effect of ring methylation on LogP—each additional methylene unit typically contributes ~0.5 LogP units under the Hansch model .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.97 (predicted) |
| Comparator Or Baseline | N-(2,2,2-trifluoroethyl)aniline (CAS 351-61-1); LogP = 2.73 |
| Quantified Difference | ΔLogP = +0.24 (target more lipophilic) |
| Conditions | Predicted LogP values from commercial database modeling (LeYan, Chemsrc) |
Why This Matters
For medicinal chemistry groups screening CNS-penetrant candidates or optimizing oral bioavailability, a +0.24 LogP shift can measurably influence passive permeability and free fraction, making the 4-methyl derivative the preferred intermediate when higher lipophilicity is required without introducing additional halogen atoms.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. View Source
